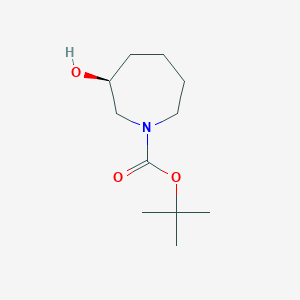

(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate” is a chiral organic compound that is often used as an intermediate in laboratory research and industrial fields . It plays a significant role in organic synthesis processes and can be used to synthesize other organic compounds, such as pharmaceuticals, pesticides, and dyes .

Molecular Structure Analysis

The molecular formula of “(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate” is C14H19NO3 . Its molecular weight is 249.31 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate” are as follows :Scientific Research Applications

Chiral Resolution and Characterization

(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate was isolated and characterized via chiral supercritical fluid chromatography (SFC). This method was effective in separating the enantiomer from a racemic mixture, leading to the preparation of significant quantities of this compound for further research applications. The absolute stereochemistry of the compound was determined through its transformation into known compounds, illustrating its importance in stereochemical studies and enantiomeric purity assessment (Carry et al., 2013).

Role in Synthesis of Key Intermediates

This compound has been utilized in the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho-kinase inhibitor K-115. Its synthesis, involving intramolecular cyclization and other chemical transformations, demonstrates its utility in producing pharmacologically relevant compounds (Gomi et al., 2012).

Application in Polymer Chemistry

(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate has implications in polymer chemistry, particularly in the preparation of high molecular weight polysilsesquioxanes with carboxylate functionalities. These polymers have potential applications in various fields, including the scavenging of heavy metals, due to their unique ester and carboxylic acid functionalities (Rahimian et al., 2002).

Development of Novel Organic Compounds

The compound has been used in the development of novel organic compounds such as trans-4-Triazolyl-Substituted 3-Hydroxypiperidines. These compounds, synthesized through regioselective ring-opening and 1,3-dipolar cycloaddition reactions, highlight the compound's versatility in organic synthesis (Harmsen et al., 2011).

properties

IUPAC Name |

tert-butyl (3S)-3-hydroxyazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h9,13H,4-8H2,1-3H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXNIRRSRXUTCK-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H](C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2919815.png)

![2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919822.png)

![2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2919823.png)